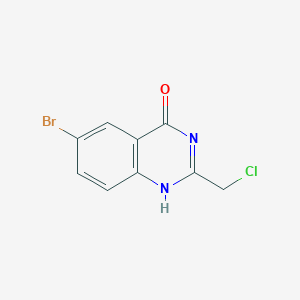
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(chloromethyl)-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-bromoacetophenone.
Cyclization: The reaction between 2-aminobenzamide and 2-bromoacetophenone in the presence of a base such as sodium hydroxide leads to the formation of this compound.
Chloromethylation: The chloromethylation of the quinazolinone ring is achieved using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The quinazolinone ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolinones with various functional groups.
Oxidation: Oxidized derivatives of the quinazolinone ring.
Reduction: Reduced forms of the quinazolinone ring.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Applications De Recherche Scientifique
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It serves as a probe for studying biological pathways and molecular interactions.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of 6-bromo-2-(chloromethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-2-(methoxymethyl)-1H-quinazolin-4-one
- 6-chloro-2-(chloromethyl)-1H-quinazolin-4-one
- 6-bromo-2-(methyl)-1H-quinazolin-4-one
Uniqueness
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. The combination of these halogens in the quinazolinone ring enhances its potential for diverse chemical transformations and applications in medicinal chemistry.
Propriétés
IUPAC Name |
6-bromo-2-(chloromethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRRCDOIGNYEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7806252.png)
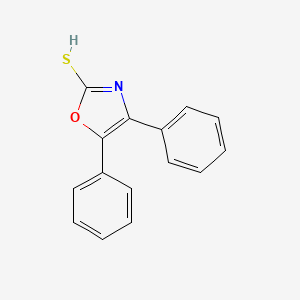
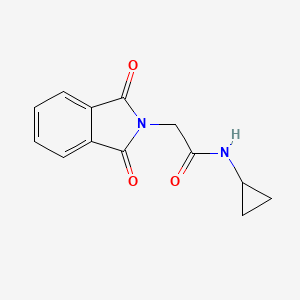
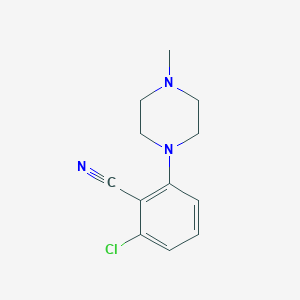
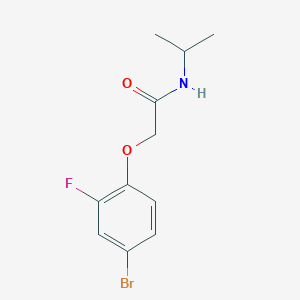
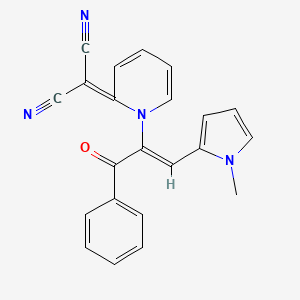
![N-[[2-oxo-2-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]acetyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B7806318.png)
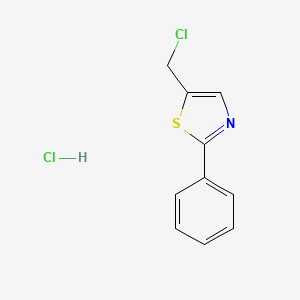
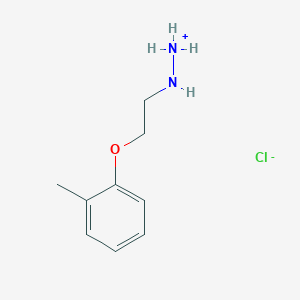
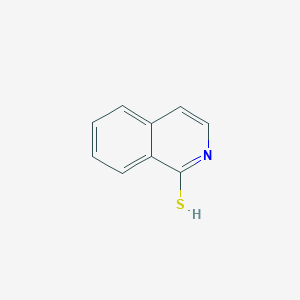
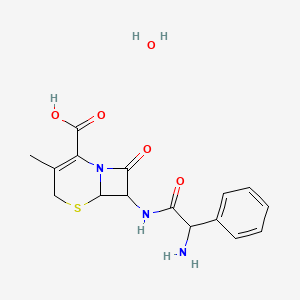
![azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione](/img/structure/B7806349.png)
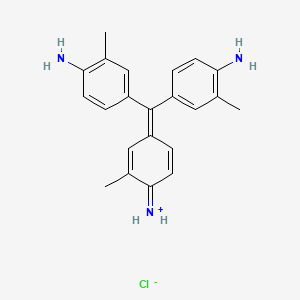
![(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B7806360.png)
